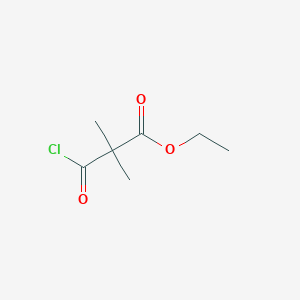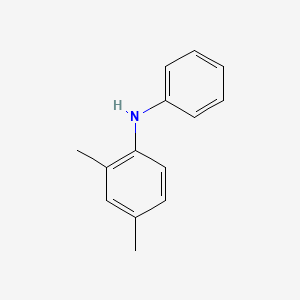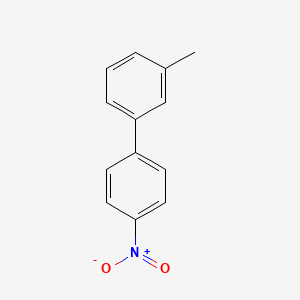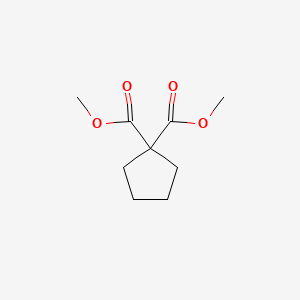
Dimethyl cyclopentane-1,1-dicarboxylate
概述
描述
Dimethyl cyclopentane-1,1-dicarboxylate is an organic compound with the molecular formula C9H14O4. It is a derivative of cyclopentane, featuring two ester groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl cyclopentane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentane-1,1-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis .
化学反应分析
Types of Reactions: Dimethyl cyclopentane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclopentane-1,1-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ester groups to alcohols.
Substitution: Reagents such as sodium methoxide (NaOCH3) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Cyclopentane-1,1-dicarboxylic acid.
Reduction: Cyclopentane-1,1-dimethanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
科学研究应用
Dimethyl cyclopentane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Research into its biological activity and potential as a precursor for bioactive compounds is ongoing.
Medicine: Its derivatives are being explored for pharmaceutical applications, including as intermediates in drug synthesis.
Industry: It is used in the production of polymers and other materials due to its reactivity and stability.
作用机制
The mechanism of action of dimethyl cyclopentane-1,1-dicarboxylate involves its interaction with various molecular targets. In chemical reactions, the ester groups are typically the reactive sites, undergoing transformations such as hydrolysis, reduction, or substitution. The pathways involved depend on the specific reagents and conditions used .
相似化合物的比较
Dimethyl cyclopentane-1,3-dicarboxylate: Similar structure but with ester groups at different positions.
Diethyl cyclopentane-1,1-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl.
Cyclopentane-1,1-dicarboxylic acid: The parent acid form of the compound
Uniqueness: Dimethyl cyclopentane-1,1-dicarboxylate is unique due to the positioning of its ester groups on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other cyclopentane derivatives and makes it a valuable compound in synthetic chemistry .
属性
IUPAC Name |
dimethyl cyclopentane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-12-7(10)9(8(11)13-2)5-3-4-6-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWFABKKWDZKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504273 | |
| Record name | Dimethyl cyclopentane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74090-15-6 | |
| Record name | Dimethyl cyclopentane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of dimethyl cyclopentane-1,1-dicarboxylate derivatives in the synthesis of carbocyclic nucleosides?
A: this compound derivatives serve as crucial starting materials for constructing the carbocyclic core of nucleosides. In the referenced study, these compounds underwent various chemical transformations, including base-catalyzed additions, reductions, and protecting group manipulations. These steps ultimately led to the successful synthesis of key intermediates like (2R,4R)-1,1-bis(hydroxymethyl)-4-methoxycyclopentan-2-ol and (3R,4R)-1,1-bis(hydroxymethyl)cyclopentane-3,4-diol, which are essential building blocks for carbocyclic nucleosides [].
Q2: Can you provide an example of a reaction involving this compound described in the paper?
A: The paper describes the synthesis of racemic dimethyl 4-methoxy-2-hydroxycyclopentane-1,1-dicarboxylates (compounds 11 and 12) []. This reaction involves a base-catalyzed addition of methanol to dimethyl (4-oxobut-2-en-1-yl)malonate (compound 6). This illustrates how the cyclopentane ring system can be further functionalized through these reactions, paving the way for the synthesis of more complex carbocyclic nucleoside precursors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)
![2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide](/img/structure/B1354505.png)
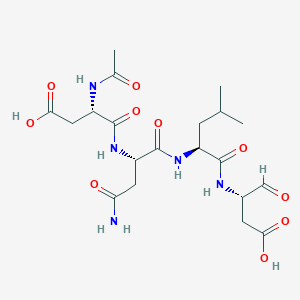
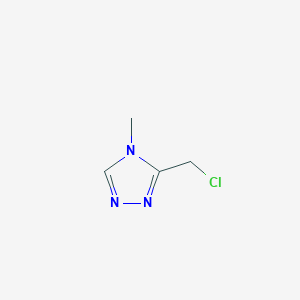
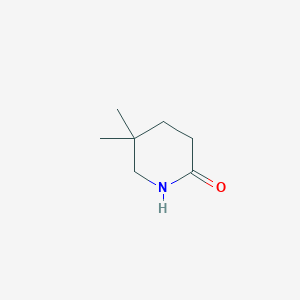
![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)

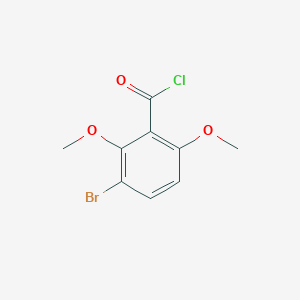

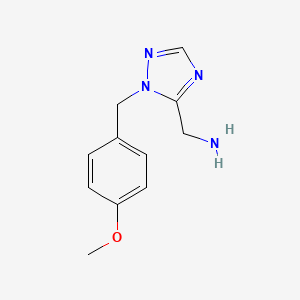
![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)
